molecular formula C₅₂H₈₂N₁₆O₁₄ B612665 212370-40-6 CAS No. 212370-40-6

212370-40-6

Cat. No.: B612665
CAS No.: 212370-40-6
M. Wt: 1155.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 212370-40-6, also known as Gp100 (25-33), human or Hgp100 (25-33), is a 9-amino acid peptide fragment derived from the human melanoma-associated antigen glycoprotein 100 (gp100). It is widely studied in cancer immunotherapy due to its role as an H-2Dᵇ-restricted epitope recognized by cytotoxic CD8⁺ T cells .

  • Molecular Formula: C₅₂H₈₂N₁₆O₁₄
  • Molecular Weight: 1155.31 g/mol
  • Sequence: H-Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu-OH (Single-letter code: KVPRNQDWL)
  • Function: Induces antigen-specific T-cell responses, making it a candidate for melanoma vaccines .
  • Solubility: Water-soluble, stored at -20°C to maintain stability .

Properties

CAS No.

212370-40-6

Molecular Formula

C₅₂H₈₂N₁₆O₁₄

Molecular Weight

1155.31

sequence

One Letter Code: KVPRNQDWL

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Gp100 (25-33), human is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis .

Industrial Production Methods

Industrial production of Gp100 (25-33), human follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

Gp100 (25-33), human primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid side chains .

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions. For example, oxidation of methionine residues results in methionine sulfoxide .

Scientific Research Applications

Gp100 (25-33), human has several applications in scientific research:

Mechanism of Action

Gp100 (25-33), human exerts its effects by being recognized by T cells. The peptide binds to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), leading to T cell activation and an immune response against cells expressing the melanoma antigen .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 212370-40-6 vs. 212370-36-0 (Mgp100 (25-33))

Structural Analysis
Property This compound (Hgp100) 212370-36-0 (Mgp100)
CAS Number This compound 212370-36-0
Sequence H-Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu-OH H-Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu-OH
Key Residues Lys¹, Val², Pro³ Glu¹, Gly², Ser³
Molecular Weight 1155.31 g/mol ~1122.15 g/mol (estimated*)
Charge (pH 7) Positive (Lys¹) Negative (Glu¹)

Notes:

  • Position 1: Lysine (positively charged) in this compound vs. glutamic acid (negatively charged) in 212370-36-0.
  • Position 2 : Valine (hydrophobic) in this compound vs. glycine (flexible, small) in 212370-36-0. Glycine may reduce steric hindrance but weaken hydrophobic interactions .
  • Position 3 : Proline (rigid, induces turns) in this compound vs. serine (polar, flexible) in 212370-36-0. Proline’s rigidity may stabilize peptide conformation for MHC presentation .

*Molecular weight estimation based on residue substitutions (see calculation in notes).

Functional Implications
  • This compound: Demonstrated efficacy in preclinical models for melanoma due to strong H-2Dᵇ binding and T-cell activation .
  • Substitutions at positions 1–3 may diminish immunogenicity .

Compound this compound vs. Other Tumor Antigen Peptides

While the provided evidence lacks direct comparisons to other tumor antigens (e.g., MART-1), general principles highlight:

  • Specificity: Gp100 (25-33) targets melanoma cells with minimal cross-reactivity to normal melanocytes .
  • Clinical Relevance : Used in combination with adjuvants (e.g., interleukin-2) to enhance vaccine efficacy, unlike some less stable peptides .

Notes and Limitations

  • Data Gaps : Direct comparative studies between this compound and 212370-36-0 are absent in the provided evidence. Conclusions are inferred from structural principles.
  • Theoretical Estimates : Molecular weight for 212370-36-0 was calculated by subtracting the mass difference between substituted residues (Lys→Glu: -33.16 g/mol; Val→Gly: -42.08 g/mol; Pro→Ser: -10.04 g/mol; total: -85.28 g/mol). Actual values may vary.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.